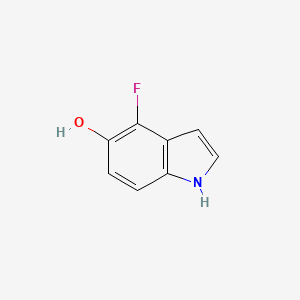

4-fluoro-1H-indol-5-ol

描述

Structure

2D Structure

3D Structure

属性

IUPAC Name |

4-fluoro-1H-indol-5-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6FNO/c9-8-5-3-4-10-6(5)1-2-7(8)11/h1-4,10-11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYZNICPMZHBROC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C2=C1NC=C2)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70621786 | |

| Record name | 4-Fluoro-1H-indol-5-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70621786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

288386-04-9 | |

| Record name | 4-Fluoro-1H-indol-5-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70621786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Computational and Theoretical Investigations of 4 Fluoro 1h Indol 5 Ol and Analogs

Density Functional Theory (DFT) Studies on Indole (B1671886) Derivatives

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a popular and versatile method for predicting molecular properties and has been widely applied to study various indole derivatives. nih.govnih.gov

The electronic structure of a molecule is fundamental to its chemical properties and reactivity. DFT calculations are employed to determine key electronic parameters, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.govbldpharm.com The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital with free space to accept electrons. bldpharm.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap, is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. nih.govnih.gov A small energy gap suggests that the molecule can be easily excited, indicating higher chemical reactivity and lower stability. nih.govnih.gov For indole derivatives, the distribution of HOMO and LUMO orbitals reveals the regions of the molecule most likely to participate in electron donation and acceptance during chemical reactions.

Another important tool derived from DFT is the Molecular Electrostatic Potential (MESP) map. The MESP illustrates the charge distribution within a molecule, identifying regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue). nih.govrsc.org These maps are invaluable for predicting sites susceptible to electrophilic and nucleophilic attack. nih.govresearchgate.net For substituted indoles, the MESP can show how the fluorine and hydroxyl groups on the 4-fluoro-1H-indol-5-ol ring influence the electrostatic potential across the molecule, highlighting potential sites for intermolecular interactions. nih.gov

Table 1: Representative DFT-Calculated Electronic Properties for an Indole Derivative This table presents hypothetical data for illustrative purposes, based on typical values found for similar molecules in the literature.

| Parameter | Calculated Value | Significance |

| HOMO Energy | -0.267 eV | Energy of the highest occupied molecular orbital; relates to electron-donating ability. nih.gov |

| LUMO Energy | -0.180 eV | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. nih.gov |

| HOMO-LUMO Gap (ΔE) | 0.087 eV | Indicates chemical reactivity and kinetic stability; a smaller gap implies higher reactivity. nih.gov |

| Ionization Potential | 7.30 eV | Energy required to remove an electron. |

| Electron Affinity | 1.85 eV | Energy released when an electron is added. |

DFT calculations allow for the determination of various global reactivity descriptors that quantify a molecule's chemical activity. These descriptors, such as electronegativity (χ), chemical hardness (η), and global softness (S), are derived from the HOMO and LUMO energies.

Electronegativity (χ) measures the power of an atom or group of atoms to attract electrons towards itself.

Chemical Hardness (η) indicates the resistance to change in electron distribution or charge transfer. A molecule with a large HOMO-LUMO gap is considered "hard," while one with a small gap is "soft." researchgate.net

Global Softness (S) is the reciprocal of hardness and describes the capacity of a molecule to accept electrons. researchgate.net

Studies on indole-4-ones have shown a strong correlation between these calculated reactivity parameters and biological activity, such as antifungal properties. researchgate.net For instance, a higher softness value was correlated with increased antifungal activity in one series of compounds. researchgate.net Such analyses for this compound would be crucial in predicting its potential biological interactions and guiding further experimental studies. The introduction of a fluorine atom and a hydroxyl group is expected to significantly alter the electron distribution and, consequently, the reactivity of the indole core. ontosight.ai

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.govthesciencein.org This method is instrumental in drug discovery for screening virtual libraries of compounds and elucidating their potential mechanism of action at a molecular level.

Docking simulations provide a detailed view of how a ligand, such as an indole derivative, fits into the binding site of a target protein. dntb.gov.ua The analysis focuses on identifying key intermolecular interactions, including:

Hydrogen Bonds: These are crucial for the specificity and stability of ligand-protein complexes. The hydroxyl (-OH) and amine (-NH) groups on this compound are potential hydrogen bond donors and acceptors.

Pi-Interactions: The aromatic indole ring can engage in various π-interactions (π-π stacking, cation-π, anion-π) with the side chains of aromatic amino acids (e.g., phenylalanine, tyrosine, tryptophan) in the protein's binding pocket.

Hydrophobic Interactions: Non-polar regions of the ligand interact favorably with hydrophobic residues in the binding site.

Halogen Bonds: The fluorine atom on the indole ring can participate in halogen bonding, an often-overlooked but significant non-covalent interaction.

For example, docking studies of other indole derivatives have identified specific interactions with critical amino acid residues within the active sites of enzymes like UDP-N-acetylmuramate-L-alanine ligase (MurC) and human lanosterol (B1674476) 14α-demethylase, which are targets for antimicrobial agents. nih.govfrontiersin.org

A primary goal of molecular docking is to estimate the binding affinity, or the strength of the interaction, between a ligand and its target protein. This is often expressed as a scoring function, which calculates a value such as binding energy (e.g., in kcal/mol). nih.gov A lower (more negative) binding energy generally indicates a more stable and favorable interaction. nih.gov

The binding affinity is a key indicator of a compound's potential potency. For instance, in studies of indole derivatives targeting PI3K/Akt signaling in cancer, docking results helped to identify compounds with strong binding affinities, suggesting they could be effective inhibitors. dntb.gov.ua The mechanism of interaction is elucidated by observing how the ligand's conformation and the specific bonds it forms contribute to this affinity. This understanding is critical for structure-activity relationship (SAR) studies, where the chemical structure of a lead compound is systematically modified to improve its binding affinity and selectivity.

Table 2: Representative Molecular Docking Results for an Indole Derivative with a Target Protein This table presents hypothetical data for illustrative purposes based on published studies of similar compounds.

| Compound | Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues | Interaction Type |

| Indole Analog A | Protein Kinase X | -11.5 | Tyr85, Lys23, Asp145 | H-Bond, Pi-Stacking |

| Indole Analog B | Protein Kinase X | -9.8 | Leu83, Val31 | Hydrophobic |

| This compound | Hypothetical Target | (To be determined) | (To be determined) | (To be determined) |

| Reference Inhibitor | Protein Kinase X | -8.0 | Tyr85, Asp145 | H-Bond |

Molecular Dynamics (MD) Simulations

While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic perspective. researchgate.net MD simulations model the movement of atoms and molecules over time, providing insights into the stability and conformational changes of a ligand-protein complex in a simulated physiological environment. nih.gov

MD simulations are computationally intensive but yield valuable information that complements docking studies. By simulating the complex for nanoseconds or even microseconds, researchers can:

Assess the stability of the binding pose: MD can verify whether the orientation predicted by docking is stable over time.

Observe conformational changes: Both the ligand and the protein can change their shape upon binding. MD simulations can capture these induced-fit effects.

Analyze the role of solvent: The simulations explicitly include water molecules, allowing for a more realistic assessment of how they mediate or compete with ligand-protein interactions.

Calculate binding free energy: More advanced MD-based methods can provide a more accurate estimation of binding affinity than docking scores alone.

For example, MD simulations have been used to validate the stability of indolone derivatives bound to the PDK1 receptor, confirming that the ligand-receptor complexes remained stable with minimal structural deviations throughout the simulation. researchgate.net Such an analysis for a this compound-protein complex would be essential to confirm the binding mode and provide a more accurate picture of the dynamic interactions at play.

Conformational Stability of Indole-Protein Complexes

The effectiveness of a drug is highly dependent on its ability to form a stable complex with its target protein. The three-dimensional arrangement, or conformation, of the drug molecule within the protein's binding site dictates the strength and specificity of the interaction. Computational techniques like molecular dynamics (MD) simulations and docking are used to explore these conformations.

The indole scaffold is a common feature in many bioactive compounds and is known for its ability to mimic peptide structures and interact with enzymes. nih.gov Molecular dynamics simulations can model the behavior of these complexes over time, providing insights into their stability. For instance, simulations of indolicidin, a tryptophan-rich peptide, with lipid bilayers show that the peptide partitions into the membrane-solution interface, a process driven by hydrophobicity and electrostatic attraction. nih.gov The stability of such complexes is often measured by parameters like the root mean square deviation (RMSD) of the molecule's atoms over the course of the simulation. nih.govnih.gov

The introduction of a fluorine atom, as in this compound, can significantly influence conformational stability. Fluorine's high electronegativity can alter the electronic properties of the indole ring and introduce new potential interactions. researchgate.net Studies on fluorinated tryptophans incorporated into proteins have shown that the position of the fluorine atom affects protein stability in a site-specific manner. For example, proteins incorporating 5-fluorotryptophan (B555192) were found to be more stable than those with 6-fluorotryptophan. nih.gov This suggests that the 4-fluoro substitution in this compound likely plays a crucial role in the stability of its protein complexes, a hypothesis that can be rigorously tested using computational models.

Ligand-Protein Interaction Dynamics

The specific interactions between a ligand and its protein target are fundamental to its biological activity. Computational studies can map these interactions in atomic detail. For indole derivatives, key interactions often involve:

Hydrogen Bonding: The N-H group of the indole ring and the hydroxyl group of this compound are prime candidates for forming hydrogen bonds with amino acid residues in the protein's active site. pharmaguideline.com

π-π Stacking: The aromatic indole ring can stack with the aromatic side chains of amino acids like phenylalanine, tyrosine, and tryptophan. researchgate.net

Hydrophobic Interactions: The nonpolar parts of the indole structure contribute to binding through interactions with hydrophobic pockets in the protein. nih.gov

Halogen Bonding: The fluorine atom in this compound can participate in halogen bonds, which are increasingly recognized as important for ligand affinity and specificity.

Molecular dynamics simulations can reveal the dynamic nature of these interactions, showing how they form, break, and persist over time, which is crucial for a comprehensive understanding of the binding mechanism. nih.govnih.gov For example, MD simulations of an N-tosyl-indole hybrid inhibitor with its target enzyme showed that the compound retained a stable interaction throughout a 200-nanosecond simulation. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Studies

QSAR is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a group of compounds and their biological activities. jocpr.com This allows for the prediction of the activity of new, untested compounds. jocpr.comutm.my

Development of Statistical Models for Biological Activity Prediction

The development of a QSAR model involves several key steps. First, a dataset of compounds with known biological activities is compiled. jocpr.com Then, a variety of molecular descriptors, which are numerical representations of the chemical structure (encoding topological, geometric, and electronic features), are calculated for each compound. nih.govjournal-jop.org Finally, statistical methods, such as multiple linear regression or machine learning algorithms like neural networks, are used to create a model that correlates these descriptors with biological activity. nih.govnih.gov

For indole derivatives, QSAR models have been successfully developed to predict various biological activities, including antibacterial and anticancer effects. journal-jop.orgnih.govnih.gov These models are validated to ensure their predictive power and reliability. jocpr.comnih.gov A well-validated QSAR model can then be used to screen virtual libraries of compounds, prioritizing those with the highest predicted activity for synthesis and further testing. utm.my For instance, a study on isatin (B1672199) and indole-based compounds developed QSAR models to predict their inhibitory activity against the SARS CoV 3CLpro enzyme, demonstrating the utility of this approach in identifying potent inhibitors. nih.gov

Correlation of Physicochemical Properties with Biological Effects

A key goal of QSAR studies is to understand which physicochemical properties are most important for a compound's biological effect. pharmaguideline.compjoes.comresearchgate.net These properties can include:

Lipophilicity (logP): This describes a compound's affinity for fatty environments and affects its ability to cross cell membranes. jocpr.com

Electronic Properties: Descriptors related to the electronic structure, such as HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies, can indicate a molecule's reactivity. journal-jop.orgresearchgate.net

Steric/Topological Properties: These descriptors relate to the size, shape, and connectivity of the molecule. jocpr.comjournal-jop.org

Studies have shown that for indole derivatives, properties like electronic energy and dipole moment can be correlated with antibacterial activity. journal-jop.org In other cases, the relationship can be more complex, and sometimes no direct correlation is found between a single property like lipophilicity and the observed biological activity. grafiati.com By identifying these key correlations, researchers can gain insights into the mechanism of action and rationally design new analogs with improved potency.

ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Prediction

A successful drug must not only be effective but also have a favorable ADMET profile. Early in silico prediction of these properties is crucial to identify and eliminate compounds with a low chance of success, saving time and resources. nih.govnih.gov

Evaluation of Drug-like Profiles and Pharmacokinetic Properties

Various computational tools and platforms, such as ADMETlab 2.0 and SwissADME, are used to predict the ADMET properties of drug candidates. nih.govmdpi.com These predictions are based on a compound's structure and physicochemical properties. For this compound, these in silico evaluations would provide estimates for a range of important pharmacokinetic parameters.

Table 1: Predicted ADMET Properties for Indole Analogs

| Property Category | Predicted Parameter | Typical Value/Interpretation | Relevance |

|---|---|---|---|

| Absorption | Gastrointestinal (GI) Absorption | High/Low | Predicts how well the drug is absorbed from the gut. |

| Blood-Brain Barrier (BBB) Permeant | Yes/No | Indicates if the drug can reach the central nervous system. | |

| Distribution | Plasma Protein Binding (PPB) | % bound | High binding can limit the amount of free drug available to act. mdpi.com |

| Volume of Distribution (Vdss) | L/kg | Indicates how widely the drug is distributed in the body tissues. mdpi.com | |

| Metabolism | Cytochrome P450 (CYP) Inhibition | Inhibitor/Non-inhibitor of specific isoforms (e.g., CYP2D6, CYP3A4) | Predicts potential for drug-drug interactions. researchgate.net |

| Excretion | Total Clearance (CL) | mL/min/kg | Indicates the rate at which the drug is removed from the body. |

| Toxicity | Ames Mutagenicity | Mutagen/Non-mutagen | Predicts the potential to cause genetic mutations. nih.govsimulations-plus.com |

| hERG Inhibition | High/Medium/Low Risk | Assesses the risk of cardiotoxicity. nih.gov | |

| Hepatotoxicity (DILI) | High/Low Risk | Predicts the potential for drug-induced liver injury. nih.govsimulations-plus.com |

This table represents a generalized set of ADMET properties that are commonly predicted for drug candidates. Specific values for this compound would require dedicated in silico analysis.

The concept of "drug-likeness" assesses how similar a compound is to existing drugs, often using rules like Lipinski's Rule of 5. mdpi.comsimulations-plus.com These rules consider properties like molecular weight, lipophilicity, and the number of hydrogen bond donors and acceptors. simulations-plus.com In silico tools can calculate a drug-likeness score, providing a qualitative measure of a compound's potential to be developed into an oral drug. nih.govnih.gov Studies on various indole derivatives have successfully used these predictive models to evaluate their drug-like characteristics and guide the selection of promising candidates for further development. nih.govnih.govnih.gov

Biological Activities and Pharmacological Potential of 4 Fluoro 1h Indol 5 Ol Derivatives

General Therapeutic Applications of Indole (B1671886) Derivatives

Indole derivatives have garnered significant attention for their wide-ranging biological activities, making them a "privileged scaffold" in drug discovery. researchgate.netmdpi.comnih.govnih.gov Their versatility allows them to interact with various biological targets, leading to a multitude of therapeutic effects. mdpi.comnih.govnrfhh.com

Anticancer Activities

The quest for more effective and less toxic cancer therapies has led to the extensive investigation of indole derivatives. nih.goveurekaselect.com These compounds have demonstrated the ability to interfere with various stages of cancer progression by targeting key biological molecules and pathways. mdpi.combenthamscience.com

One of the primary mechanisms of action is the inhibition of tubulin polymerization, a critical process for cell division. nih.govnih.gov By disrupting microtubule dynamics, these derivatives can induce cell cycle arrest, primarily in the G2/M phase, and trigger apoptosis (programmed cell death). nih.gov Other targeted pathways include the inhibition of topoisomerases, enzymes essential for DNA replication, and the modulation of protein kinases and histone deacetylases (HDACs). mdpi.combenthamscience.comnih.gov

Several indole-based drugs are already in clinical use for cancer treatment, and many more are in various stages of clinical trials. benthamscience.com For instance, Vincristine, a natural indole alkaloid, is a well-established anti-tumor agent used in the treatment of various cancers. nih.gov Synthetic derivatives have also shown significant promise. For example, a chalcone-indole derivative effectively suppressed cancer cell proliferation with IC₅₀ values ranging from 0.22 to 1.80 μmol/L. nih.gov

Table 1: Examples of Anticancer Indole Derivatives and their Mechanisms

| Compound/Derivative Class | Mechanism of Action | Reference |

| Chalcone-indole derivatives | Tubulin polymerization inhibition, G2/M phase cell cycle arrest | nih.gov |

| Indolyl-3-glyoxamide (Indibulin) | Tubulin polymerization inhibition | nih.gov |

| 4-thiazolidinones indole derivatives | Topoisomerase IIα inhibition | nih.gov |

| Furo[3,2-b]indole derivatives | Selective anticancer activity against various human tumor cell lines | researchgate.net |

Antimicrobial and Antiviral Properties

Indole derivatives have demonstrated significant activity against a wide range of microbial pathogens, including bacteria, fungi, and viruses. nih.govnih.govnih.govresearchgate.net This broad-spectrum activity makes them attractive candidates for the development of new anti-infective agents, particularly in the face of rising antimicrobial resistance. nih.gov

In terms of antibacterial activity, certain indole carboxamide derivatives have shown efficacy against both Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative (Escherichia coli) bacteria. nih.gov Some derivatives have exhibited minimum inhibitory concentration (MIC) values significantly lower than standard antibiotics like ciprofloxacin (B1669076) and ampicillin. nih.gov The antifungal activity of carboxamide derivatives has also been noted to be higher than that of their propanamide counterparts, with notable efficacy against Candida albicans. nih.gov

The antiviral potential of indole derivatives is equally promising. researchgate.net They have been shown to be effective against a variety of viruses, including Human Immunodeficiency Virus (HIV), Herpes Simplex Virus (HSV), and Tobacco Mosaic Virus (TMV). researchgate.netresearchgate.netappartement-christel.de For instance, certain indole-7-carboxamides have displayed potent antiviral activity against HIV-1. nih.gov Another study highlighted a series of indole derivatives containing a quinoline (B57606) moiety that exhibited significant activity against TMV. researchgate.net

Anti-inflammatory Effects

Inflammation is a complex biological response implicated in numerous diseases. nih.gov Indole derivatives have emerged as potent anti-inflammatory agents, with some compounds exhibiting efficacy comparable to or even exceeding that of established non-steroidal anti-inflammatory drugs (NSAIDs). nih.govnih.govresearchgate.net

The anti-inflammatory action of these derivatives is often attributed to their ability to modulate key inflammatory pathways, such as the NF-κB and COX-2 pathways. mdpi.com For example, certain indole-imidazolidine hybrids have been shown to reduce leukocyte migration and the release of pro-inflammatory cytokines like TNF-α and IL-1β. nih.gov Similarly, a series of indole-2-formamide benzimidazole[2,1-b]thiazole derivatives effectively inhibited the production of pro-inflammatory cytokines in cell-based assays. rsc.org

Indomethacin (B1671933), an indole-containing NSAID, has long been used to alleviate pain, fever, and inflammation. mdpi.comnih.gov More recent research has focused on developing novel indole derivatives with improved efficacy and reduced side effects. nih.gov For instance, compound S3 from a series of 2-(5-methoxy-2-methyl-1H-indol-3-yl)-N′-[(E)-(substituted phenyl) methylidene] acetohydrazide derivatives showed significant anti-inflammatory activity and was found to be a selective COX-2 inhibitor, suggesting a better gastric safety profile. nih.gov

Neurodegenerative Disease Management

Neurodegenerative diseases like Alzheimer's and Parkinson's pose a significant and growing health challenge. mdpi.com Indole derivatives have shown promise as multi-target agents for the management of these complex disorders. mdpi.comnih.gov

One of the key therapeutic targets in Alzheimer's disease is the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes that break down the neurotransmitter acetylcholine. tandfonline.com Several indole derivatives have been designed as potent inhibitors of these enzymes. tandfonline.comrsc.org For example, a series of indole derivatives with a propargylamine (B41283) moiety showed good inhibitory activity against both monoamine oxidase (MAO)-B and cholinesterases. rsc.org

Furthermore, some indole derivatives exhibit neuroprotective effects by mitigating oxidative stress and preventing neuronal cell death. mdpi.comnih.gov Indole-3-carbinol (I3C) and its metabolite diindolylmethane (DIM) have demonstrated neuroprotective effects by activating antioxidant defense mechanisms. nih.gov The psychoactive indole alkaloid ibogaine (B1199331) is also being investigated for its complex interactions with multiple neurotransmitter systems. wikipedia.org

Metabolic Disorder Interventions (e.g., Antidiabetic, Antihypertensive)

Metabolic disorders, including type 2 diabetes, obesity, and hypertension, are a major global health concern. nih.gov Indole and its derivatives have been shown to play a role in regulating glucose and lipid metabolism, making them potential therapeutic agents for these conditions. mdpi.comnih.gov

Indole itself, a product of tryptophan metabolism by gut microbiota, can stimulate the secretion of glucagon-like peptide-1 (GLP-1), a hormone that helps regulate blood sugar levels. nih.govnih.gov Certain indole derivatives have been investigated for their ability to improve insulin (B600854) resistance and manage conditions like non-alcoholic fatty liver disease (NAFLD). nih.govnih.govscilit.com For instance, indole treatment in human intestinal organoids has been shown to increase the levels of chromogranin A, a marker for enteroendocrine cells that secrete hormones like GLP-1. mdpi.com

In addition to their role in metabolic regulation, some indole derivatives possess antihypertensive properties. benthamscience.com The structural versatility of the indole nucleus allows for the design of compounds that can interact with various targets involved in blood pressure regulation. mdpi.commdpi.com

Specific Biological Activities of Fluorinated Indole Derivatives

The introduction of fluorine atoms into organic molecules can significantly alter their physicochemical and biological properties, often leading to enhanced potency and metabolic stability. researchgate.net Consequently, fluorinated indole derivatives have emerged as a promising class of compounds with a wide range of biological activities. researchgate.netresearchgate.net

Fluorinated indoles have shown notable potential in several therapeutic areas. For example, certain fluorinated indole-carboxamide derivatives have demonstrated highly potent inhibition of HIV-1 replication at nanomolar concentrations. nih.gov In the context of neurodegenerative diseases, fluorinated indoles have been investigated as inhibitors of enzymes like monoamine oxidase (MAO). nih.gov Docking studies have shown that the indole scaffold of these compounds can bind effectively to the active site of MAO-A. nih.gov

The synthesis of gem-difluoroalkylated indoles has gained interest due to their potential for broad bioactivities, including as inhibitors of various enzymes. acs.org These compounds are being explored for the development of novel therapeutic agents. acs.org Furthermore, some fluorinated indole derivatives are being investigated for their potential as anticancer and antimicrobial agents. ontosight.ai

Enzyme Inhibition (e.g., Hyaluronidase (B3051955), COX-2, Hepatitis C NS5B Polymerase, HPPD)

Fluorinated indole derivatives have been identified as potent inhibitors of various enzymes implicated in disease.

Hyaluronidase: This enzyme is a target in diseases like cancer and arthrosis. nih.gov Studies on aminomethyl indole derivatives have shown that lipophilicity and specific substitutions are key for inhibitory activity against bovine testes hyaluronidase (BTH). nih.gov For instance, compounds with a phenyl substitution at the 5-position of the indole ring demonstrated higher activity. nih.gov Further research into indole-2- and 3-carboxamide derivatives revealed that fluorination at the para-position of a benzamide (B126) group and the introduction of a p-fluoro benzyl (B1604629) ring on the indole nitrogen can positively influence inhibitory effects. nih.gov Some of these derivatives showed good inhibition of more than 50%, with IC50 values in the range of 25-41 micromolar. nih.gov

Cyclooxygenase-2 (COX-2): As a key enzyme in inflammation and pain, COX-2 is a major target for nonsteroidal anti-inflammatory drugs (NSAIDs). mdpi.comresearchgate.net The substitution of the 2'-methyl group of the non-selective COX inhibitor indomethacin with a trifluoromethyl group resulted in a potent and selective COX-2 inhibitor (IC50 = 267 nM). acs.org This highlights how fluorine substitution can dramatically alter selectivity. Other fluorinated indole derivatives, such as fluoro-2-methoxyrutaecarpine (F-RUT), have also been shown to be selective COX-2 inhibitors. nih.gov At a concentration of 20 μM, F-RUT reduced COX-2 activity by 20%. nih.gov Furthermore, studies on various heterocyclic compounds have shown that derivatives with a fluoro group at the meta or para position of a phenyl ring can have significant COX-2 inhibitory activity. nih.gov

Hepatitis C NS5B Polymerase: The RNA-dependent RNA polymerase (NS5B) is essential for the replication of the hepatitis C virus (HCV). nih.govwikipedia.org Indole-based inhibitors have been developed that target an allosteric site on this enzyme. wikipedia.orgnih.gov Beclabuvir, an indole derivative, has shown potent activity in in-vitro models, although its effectiveness can vary against different HCV genotypes. nih.gov Resistance to these inhibitors is often associated with specific amino acid substitutions in the NS5B protein. nih.gov

4-hydroxyphenylpyruvate dioxygenase (HPPD): While specific data on 4-fluoro-1H-indol-5-ol derivatives as HPPD inhibitors is limited, this enzyme is a known target for other classes of inhibitors in the agrochemical field.

Targeting Specific Receptors (e.g., HIV-1 gp41, CFTR, Cannabinoid Receptors)

Fluorinated indoles also show promise as modulators of key protein receptors.

HIV-1 gp41: This glycoprotein (B1211001) is critical for the fusion of the HIV virus with host cells. nih.gov Small molecule indole derivatives have been designed to inhibit this process by binding to a hydrophobic pocket on gp41. nih.govnih.gov However, structure-activity relationship (SAR) studies have shown that while fluorine substitution can be used to modulate properties, it can also decrease potency if it leads to excessive hydrophobicity. nih.gov For example, introducing fluorine on a bisindole scaffold sometimes led to a 10-fold reduction in potency. nih.gov

Cystic Fibrosis Transmembrane Conductance Regulator (CFTR): Mutations in the CFTR protein cause cystic fibrosis. nih.gov Modulators of CFTR, including potentiators that enhance channel opening, are a key therapeutic strategy. nih.gov Indole derivatives are being explored as CFTR modulators. google.com For instance, a class of compounds based on a tetrahydro-γ-carboline core (a related indole structure) has been identified as novel CFTR potentiators. acs.org In-depth SAR studies led to the discovery of a derivative with an EC50 of 0.06 μM. acs.org

Cannabinoid Receptors (CB1 and CB2): These receptors are involved in numerous physiological processes. nih.gov Fluorinated indole and quinoline derivatives have been synthesized as selective ligands for the CB2 receptor, which is a target for treating neuroinflammation and cancer. nih.gov Some of these fluorinated compounds exhibit high affinity for the CB2 receptor in the low nanomolar to sub-nanomolar range, with no significant binding to the CB1 receptor. nih.gov Other research has focused on developing fluorinated derivatives of 2-phenylindoles as allosteric modulators of the CB1 receptor, which could offer therapeutic benefits without the adverse effects of direct agonists. researchgate.net

Influence on Plant Growth and Stress Response (Indoleamine compounds)

Indole compounds are vital for plant growth and development, playing roles in processes from root formation to stress response. frontiersin.orgnih.gov Indoleamines like serotonin (B10506) and melatonin, which share the indole core structure, are known to help plants tolerate abiotic stress by acting as antioxidants and growth regulators. mdpi.comtaylorfrancis.com They can stimulate the plant's immune system against harmful biotic and abiotic factors. researchgate.net The application of these compounds can enhance plant survival and growth in stressful environments. mdpi.com For example, treating hazelnut cuttings with serotonin resulted in a higher flower production under stress conditions. mdpi.com

Potential in Oncology Therapy (e.g., Brivanib Alaninate)

Fluorinated indole derivatives have shown significant potential in cancer therapy. Brivanib alaninate, a prodrug of Brivanib, is an orally administered compound that contains a 4-fluoro-2-methyl-1H-indol-5-yl moiety. wikipedia.org It acts as a selective dual inhibitor of vascular endothelial growth factor (VEGF) and fibroblast growth factor (FGF) signaling pathways, which are crucial for tumor angiogenesis and growth. nih.govnih.gov Brivanib has demonstrated antitumor effects in preclinical models of various cancers, including liver, colon, lung, and breast cancer. nih.gov Its mechanism involves inhibiting VEGFR-2, which leads to reduced microvessel density, increased apoptosis, and inhibition of cancer cell proliferation. wikipedia.org

Structure-Activity Relationship (SAR) Studies of Fluorinated Indole Derivatives

SAR studies are crucial for optimizing the therapeutic potential of fluorinated indole derivatives by systematically modifying their structure to enhance activity and selectivity.

Elucidation of Structural Features Critical for Biological Activity

For Hyaluronidase Inhibition: Lipophilicity is a key factor, with more lipophilic compounds generally showing better inhibition. nih.gov The presence of a phenyl group at position 5 of the indole ring enhances activity. nih.gov

For COX-2 Inhibition: The presence of a trifluoromethyl group at the 2'-position of an indomethacin analog was critical for conferring COX-2 selectivity. acs.org

For HIV-1 gp41 Inhibition: A defined molecular shape that fits into the hydrophobic pocket of gp41 is essential. nih.gov The 6-6' linkage between two indole rings was found to be the preferred scaffold for activity. nih.gov

For Cannabinoid Receptor Binding: For CB2 receptor ligands based on an imidazole (B134444) scaffold, a substituent at the imidazole-2-position is necessary for high binding affinity. nih.gov

Impact of Substituent Position and Nature on Activity

The position and type of substituent on the fluorinated indole ring have a profound impact on biological activity.

Fluorine Position: In the context of hyaluronidase inhibitors, fluorination at the para-position of a benzamide substituent was found to be beneficial. nih.gov For COX-2 inhibitors, fluoro substitution at the meta and para positions of a phenyl ring resulted in significant activity. nih.gov

Nature of Substituent: For CB1 receptor allosteric modulators, the application of a "fluoro-walk" (moving a fluorine atom around the molecule) and a "nitrogen-walk" helped to improve metabolic stability and functional potency. researchgate.net In the case of HIV-1 gp41 inhibitors, increasing hydrophobicity through fluorination was found to be detrimental to activity beyond a certain point, suggesting an optimal range for this property. nih.gov For CFTR potentiators, adding a second substituent to a phenyl ring on the tetrahydro-γ-carboline core was generally beneficial, with a methyl group leading to a significant increase in potency. acs.org

Interactive Data Table: COX-2 Inhibition by Fluorinated Indole Derivatives An interactive table summarizing the COX-2 inhibitory activity of selected fluorinated indole derivatives.

| Compound | Target | IC50 (nM) | Selectivity | Source |

| CF3-indomethacin | mCOX-2 | 267 | Selective vs. oCOX-1 (>100,000 nM) | acs.org |

| Fluoro-2-methoxyrutaecarpine | COX-2 | - (20% inhibition at 20 µM) | Selective | nih.gov |

| 3-(4-fluorophenyl)-2-(4-methylsulfonyl-phenyl)-1H-indole | COX-2 | 20 | Selective vs. COX-1 (>10,000 nM) | mdpi.com |

Interactive Data Table: Cannabinoid Receptor Binding of Fluorinated Derivatives An interactive table showing the binding affinities of selected fluorinated ligands for cannabinoid receptors.

| Compound Type | Ligand Example | Target | Ki (nM) | Source |

| Fluorinated 2-oxoquinoline | Compound 18 | hCB2 | 22 | nih.gov |

| Fluorinated 1-aryl-imidazole-4-yl-carboxamide | Compound 15 | CB2 | 0.29 | nih.gov |

| JWH-133 | CB2 | 3.4 | nih.gov | |

| JWH-229 | CB2 | 18 | nih.gov |

Exploration of Isomeric Forms and Linkage Alternatives

The therapeutic potential of compounds derived from this compound is significantly influenced by the specific arrangement of atoms within the molecule (isomerism) and the nature of the chemical bonds connecting different parts of the molecular structure (linkage alternatives). Researchers have systematically investigated these aspects to understand their impact on biological activity and to optimize compounds for specific therapeutic targets.

Isomeric Variations of the Indole Core

The substitution pattern on the indole ring is a critical determinant of the pharmacological properties of this compound derivatives. Variations in the position of the fluorine atom and other substituents lead to different isomers, each with a potentially unique biological profile.

For instance, in the development of allosteric modulators for the cannabinoid type 1 (CB1) receptor, a series of 1H-indole-2-carboxamides were synthesized with halogen substitutions at the 5-position of the indole ring. Structure-activity relationship (SAR) studies revealed that both chloro and fluoro substituents at this position were effective, suggesting that the specific halogen at this position was not a critical determinant for CB1 modulating activity in this series. nih.gov However, the studies did highlight the preference for small alkyl groups at the C3 position of the indole ring. nih.gov

In another study focused on G-protein coupled receptor 44 (GPR44) inhibitors, substitutions at the 7-position of the indole core were found to be detrimental to binding affinity. mdpi.com This indicates that while some positions on the indole ring can be modified with positive or neutral effects, others are highly sensitive to substitution, leading to a significant loss of activity.

The following table summarizes the impact of isomeric substitutions on the biological activity of certain indole derivatives.

| Compound Series | Isomeric Modification | Effect on Biological Activity | Target |

| 1H-indole-2-carboxamides | 5-fluoro vs. 5-chloro substitution | The difference in effects was not significant. | CB1 Receptor |

| 1H-indole-2-carboxamides | Small alkyl group (H or Me) at C3-position | Preferred for activity. | CB1 Receptor |

| Diazine indole acetic acids | Substitution at the 7-position of the indole core | Reduced binding affinity. | GPR44 |

Linkage Alternatives in Derivative Design

The way in to which the this compound core is connected to other chemical moieties is another key area of exploration. Different "linkers" can alter the molecule's shape, flexibility, and ability to interact with biological targets.

One approach has been the synthesis of N-(1H-indol-5-yl)-2-(((5-substituted benzo[d]thiazol-2-yl)methyl)amino)acetamides. In this series, an acetamide (B32628) group linked to the 5-position of the indole ring is further connected to a substituted benzothiazole (B30560) ring via a methylamino bridge. iosrjournals.org This complex linkage was explored for its influence on antimicrobial properties. The results indicated that the nature of the substituent on the benzothiazole ring played a significant role in the observed antibacterial and antifungal activity. iosrjournals.org

Another example of linkage modification is seen in a series of compounds designed as selective TYK2 inhibitors. acs.org Here, the 1H-indol-5-yl group is linked via an amino group to a fluoropyrimidine ring, which in turn is attached to a pyrazole (B372694) moiety. This specific arrangement of linked heterocyclic rings was found to be crucial for achieving potent and selective inhibition of the TYK2 enzyme, which is implicated in inflammatory diseases. acs.org

The table below illustrates how different linkage strategies in indole derivatives influence their pharmacological potential.

| Derivative Series | Linkage Structure | Biological Activity | Therapeutic Target |

| N-(1H-indol-5-yl)-2-(((5-substituted benzo[d]thiazol-2-yl)methyl)amino)acetamides | Acetamide and methylamino linkage between indole and benzothiazole rings | Antimicrobial activity | Bacteria and Fungi |

| 3-(4-(2-((1H-indol-5-yl)amino)-5-fluoropyrimidin-4-yl)-1H-pyrazol-1-yl)propanenitrile | Amino linkage between indole and fluoropyrimidine rings | Selective TYK2 inhibition | TYK2 Kinase |

| Indole-based chalcones | Propenone linker between indole and pyridine (B92270) rings | Induction of methuosis (non-apoptotic cell death) | Cancer Cells |

Furthermore, research into indole-based chalcones has demonstrated the importance of the linker between the indole ring and another aryl group. In one study, a propenone linker was used to connect a 2-methyl-1H-indol-3-yl moiety to a pyridinyl ring. nih.gov Modifications to the indole ring, such as the introduction of a methoxy (B1213986) group at the 5-position, significantly enhanced the compound's ability to induce a form of non-apoptotic cell death known as methuosis in cancer cells. nih.gov This highlights how the interplay between the core structure and the linkage alternative can lead to novel biological activities.

Biotechnological and Materials Science Applications of Fluorinated Indoles

Indole (B1671886) Derivatives in Materials Science

The unique electronic properties of the indole scaffold, enhanced by the introduction of fluorine, make fluorinated indoles valuable building blocks in materials science.

Organic Functional Materials

Fluorinated indole derivatives are being explored for their use in creating novel organic functional materials. The introduction of fluorine can modulate the electronic and photophysical properties of the indole ring system, leading to materials with tailored characteristics for applications in electronics and optoelectronics. While direct applications of 4-fluoro-1H-indol-5-ol in this area are not extensively documented, the general class of fluorinated indoles is of interest for developing materials with specific charge-transport properties and thermal stability.

Molecular Organic Photoactuators and Dyes

The indole nucleus is a key component in many chromophores. The strategic placement of a fluorine atom, as seen in this compound, can influence the absorption and emission spectra of these molecules. This makes fluorinated indoles potential candidates for the development of molecular organic photoactuators and fluorescent dyes. These materials can respond to light stimuli, making them suitable for applications in optical data storage, molecular switches, and as probes in biological imaging. Research into the photophysical properties of fluorinated indoles is an active area, aiming to harness their potential in creating advanced photoresponsive systems.

Indole Derivatives in Biological Research

The indole structure is a common motif in biologically active molecules, and the addition of fluorine can enhance their metabolic stability and binding affinity to biological targets.

Tool Compounds for Studying Biological Pathways

Fluorinated indoles serve as valuable tool compounds for the investigation of various biological pathways. Their structural similarity to endogenous molecules allows them to interact with specific enzymes and receptors. For instance, some fluorinated indole derivatives have been investigated as kinase inhibitors, which are crucial for understanding cell signaling pathways implicated in diseases like cancer. While the specific role of this compound as a tool compound is not yet well-defined in published research, its structural features suggest potential for such applications.

Building Blocks for Biologically Active RNA Analogs and Nucleosides

The synthesis of modified nucleosides and RNA analogs is a critical area of research for developing antiviral and anticancer therapies. Fluorinated heterocycles, including indoles, can be incorporated into these structures to create more stable and effective therapeutic agents. The fluorine atom can alter the conformational preferences of the nucleoside and improve its resistance to enzymatic degradation. Although there is no specific literature detailing the use of this compound in this context, the general principle of using fluorinated building blocks is well-established in medicinal chemistry.

Use in Mass Spectrometry for Endogenous Compound Measurement

The analysis of endogenous indole derivatives is crucial for understanding their physiological roles. Mass spectrometry is a powerful tool for this purpose, and the use of fluorinated analogs can enhance the sensitivity and specificity of these measurements. A study on the electron-capture negative ionization mass spectrometry of fluorinated indole derivatives demonstrated that N-trifluoroacetyl derivatives yield abundant and analyte-specific molecular ions. nih.gov This technique allows for the detection of endogenous compounds at very low concentrations. For instance, the N-trifluoroacetyl-O-pentafluoropropyl ester derivative of 5-methoxyindole-3-acetic acid was used to measure femtomole to low picomole levels of this compound in rat tissues. nih.gov This highlights the potential utility of fluorinated indoles, by extension, in developing sensitive analytical methods.

| Derivative | Key Findings in Mass Spectrometry | Reference |

| N-trifluoroacetyl derivatives of 5-methoxyindole-3-acetic acid | Yielded relatively abundant, analyte-specific molecular ions (M⁻) and characteristic fragment ions under electron-capture negative ionization. | nih.gov |

| N-pentafluoropropionyl derivatives of 5-methoxyindole-3-acetic acid | Predominantly yielded the reagent-specific pentafluoroacylium C₂F₅CO⁻ ion. | nih.gov |

常见问题

Basic Research Questions

Q. What are the established synthetic routes for 4-fluoro-1H-indol-5-ol, and how do reaction conditions influence yield and purity?

- The synthesis of fluorinated indoles like this compound often involves functionalization of the indole core. For example, describes a protocol using SiO₂ chromatography with EtOAc/hexanes for purification, yielding compounds with defined IR and NMR profiles . Similarly, highlights the use of CuI catalysis in PEG-400/DMF solvent systems for indole derivatives, emphasizing the role of catalysts and solvent polarity in reaction efficiency . Key considerations include:

- Halogenation : Fluorination at the 4-position may require electrophilic substitution or directed metalation.

- Hydroxylation : Introducing the 5-hydroxy group could involve oxidation or protection/deprotection strategies.

- Purification : Gradient elution with EtOAc/hexanes (as in ) is critical for isolating pure products .

Q. Which spectroscopic techniques are most reliable for characterizing this compound, and how are spectral discrepancies resolved?

- 1H/13C NMR : and provide detailed NMR data for analogous indoles, where coupling constants (e.g., ) confirm substituent positions . For fluorinated compounds, 19F NMR can resolve positional isomers.

- IR Spectroscopy : Hydroxy and fluoro groups exhibit distinct absorption bands (e.g., 3400–3491 cm⁻¹ for -OH in ) .

- HRMS : High-resolution mass spectrometry validates molecular formulas, as seen in () . Discrepancies arise from solvent effects or tautomerism; cross-referencing with X-ray crystallography (where available) or computational modeling is advised.

Advanced Research Questions

Q. How can conflicting data on the biological activity of this compound derivatives be systematically addressed?

- demonstrates that minor structural changes (e.g., methyl groups at the 5-position) significantly alter VEGFR-2 inhibition potency . To resolve contradictions:

- Dose-Response Curves : Validate activity across multiple concentrations.

- Kinase Selectivity Profiling : Use panels to rule off-target effects (e.g., ’s kinase selectivity assays) .

- Metabolic Stability : Assess pharmacokinetics (e.g., half-life, clearance) to distinguish intrinsic activity from bioavailability issues.

Q. What strategies optimize the regioselective synthesis of this compound when competing substitution patterns arise?

- Directing Groups : Use protecting groups (e.g., -OMe or -SiR₃) to steer fluorination to the 4-position.

- Metal-Mediated Reactions : Palladium or copper catalysts can enhance selectivity, as seen in ’s click chemistry approach .

- Computational Guidance : DFT calculations predict favorable transition states for fluorination at specific sites.

Q. How do solvent and catalyst choices impact the scalability of this compound synthesis?

- ’s use of PEG-400/DMF improves solubility but may complicate large-scale purification . Alternatives include:

- Flow Chemistry : Continuous reactors (as hinted in ) enhance reproducibility for halogenation steps .

- Green Solvents : Ethanol/water mixtures reduce toxicity but require optimization to maintain reaction rates.

- Catalyst Recycling : Immobilized catalysts (e.g., Cu on silica) reduce costs and metal contamination.

Methodological Considerations

Q. What analytical workflows are recommended for detecting decomposition products or impurities in this compound?

- HPLC-MS : Monitor for dehalogenation or oxidation byproducts (e.g., loss of -F or -OH groups).

- Stability Studies : Accelerated degradation under heat/light (40°C, 75% RH) identifies vulnerable functional groups.

- Comparative Spectroscopy : Align experimental IR/NMR data with literature (e.g., ’s peak assignments) .

Q. How can researchers design structure-activity relationship (SAR) studies for this compound derivatives?

- Core Modifications : Vary substituents at positions 4 (F) and 5 (OH) while maintaining the indole scaffold.

- Bioisosteres : Replace -OH with -OMe or -NH₂ to assess hydrogen-bonding requirements (see for methoxy analogs) .

- In Silico Modeling : Docking studies (e.g., with VEGFR-2 in ) predict binding modes and guide synthetic priorities .

Data Contradiction Analysis

Q. How should researchers interpret conflicting NMR data for this compound derivatives?

- Solvent Effects : DMSO-d₆ () vs. CDCl₃ can shift peaks due to hydrogen bonding .

- Tautomerism : The indole NH and OH groups may tautomerize, altering coupling patterns. Use variable-temperature NMR to confirm dynamic processes.

- Reference Standards : Cross-check with commercially available analogs (e.g., 5-methoxy-1H-indol-6-ol in ) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。